![molecular formula C10H9ClF3N3O2 B14704257 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea CAS No. 13991-76-9](/img/structure/B14704257.png)
1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound known for its unique chemical structure and properties. It features a nitroso group, a chloroethyl group, and a trifluoromethyl-substituted phenyl ring, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 1-(2-chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea with nitrosating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common nitrosating agents include sodium nitrite and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Azides and thioethers.
Scientific Research Applications
1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophiles in biological systems, leading to various biochemical effects. The chloroethyl group can alkylate DNA, potentially leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
- 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea
- 1-(4-Chloro-2-(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea
- Trifluorotoluene
Comparison: 1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds like 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea lack the nitroso group and therefore exhibit different chemical and biological properties. The trifluoromethyl group in all these compounds contributes to their stability and lipophilicity, making them valuable in various applications.
Properties
CAS No. |
13991-76-9 |
|---|---|
Molecular Formula |
C10H9ClF3N3O2 |
Molecular Weight |
295.64 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H9ClF3N3O2/c11-5-6-17(16-19)9(18)15-8-3-1-7(2-4-8)10(12,13)14/h1-4H,5-6H2,(H,15,18) |
InChI Key |
XNFVUJQRDLTCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


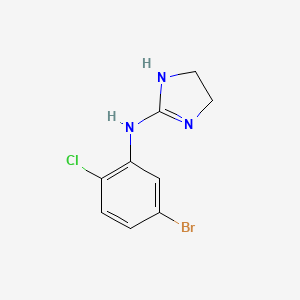
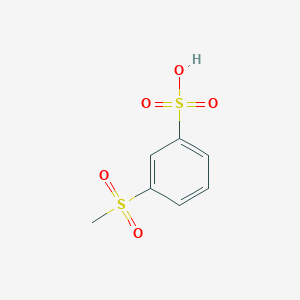
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
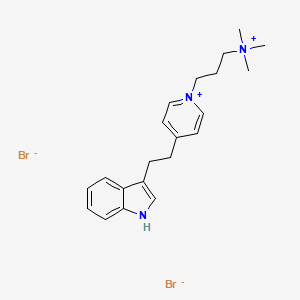
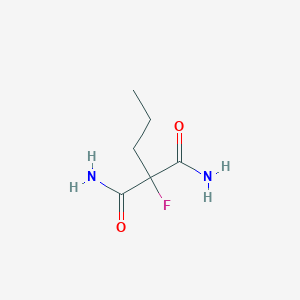
![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)
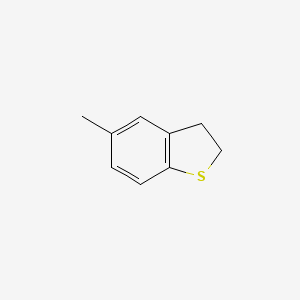
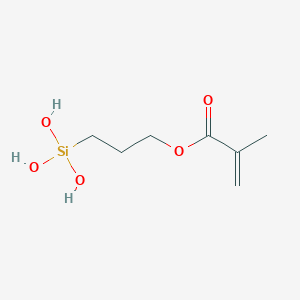

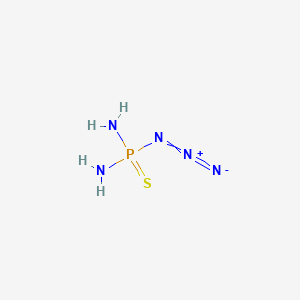
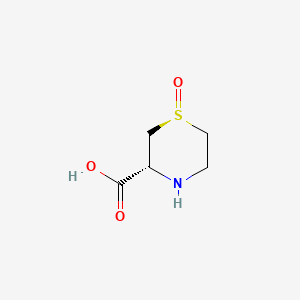

![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)
